molecular formula C16H15ClN2 B14264342 4-Chloro-2-(3-phenylpropyl)-1H-benzimidazole CAS No. 152937-24-1

4-Chloro-2-(3-phenylpropyl)-1H-benzimidazole

Cat. No.: B14264342
CAS No.: 152937-24-1
M. Wt: 270.75 g/mol
InChI Key: ICZMYHOUGXQUMI-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-phenylpropyl)-1H-benzimidazole is an organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals. This particular compound features a chloro substituent at the 4-position and a phenylpropyl group at the 2-position of the benzimidazole ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-phenylpropyl)-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the Chloro Group: The chloro substituent can be introduced via electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached through a Friedel-Crafts alkylation reaction using phenylpropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position of the phenylpropyl group, leading to the formation of benzylic alcohols or ketones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) can be employed under basic conditions.

Major Products

    Oxidation: Benzylic alcohols or ketones.

    Reduction: Amines or reduced derivatives of the original compound.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-(3-phenylpropyl)-1H-benzimidazole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects can be explored in preclinical and clinical studies for various diseases.

    Industry: It can be used in the development of new materials, agrochemicals, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-phenylpropyl)-1H-benzimidazole depends on its specific biological target. Generally, benzimidazole derivatives can interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The chloro and phenylpropyl groups may enhance binding affinity and specificity to the target molecules, influencing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzimidazole: Lacks the chloro substituent and phenylpropyl group, which may result in different biological activities.

    4-Chloro-1H-benzimidazole: Contains the chloro group but lacks the phenylpropyl group, leading to variations in chemical reactivity and biological effects.

    2-(3-Phenylpropyl)-1H-benzimidazole: Similar structure but without the chloro substituent, affecting its overall properties.

Uniqueness

4-Chloro-2-(3-phenylpropyl)-1H-benzimidazole is unique due to the presence of both the chloro and phenylpropyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents may enhance its potential as a therapeutic agent or a versatile intermediate in organic synthesis.

Properties

CAS No.

152937-24-1

Molecular Formula

C16H15ClN2

Molecular Weight

270.75 g/mol

IUPAC Name

4-chloro-2-(3-phenylpropyl)-1H-benzimidazole

InChI

InChI=1S/C16H15ClN2/c17-13-9-5-10-14-16(13)19-15(18-14)11-4-8-12-6-2-1-3-7-12/h1-3,5-7,9-10H,4,8,11H2,(H,18,19)

InChI Key

ICZMYHOUGXQUMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2=NC3=C(N2)C=CC=C3Cl

Origin of Product

United States

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